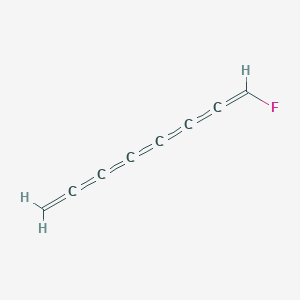
1-Fluorooctaheptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorooctaheptaene is an organic compound characterized by the presence of a fluorine atom attached to an octaheptaene chain
Méthodes De Préparation
The synthesis of 1-Fluorooctaheptaene typically involves the fluorination of octaheptaene precursors. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as xenon difluoride. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective introduction of the fluorine atom at the desired position.
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and safety of the fluorination process. These reactors allow for precise control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-Fluorooctaheptaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fluorinated alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups. Common reagents for these reactions include sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alkanes.
Applications De Recherche Scientifique
1-Fluorooctaheptaene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its fluorine atom provides a useful handle for tracking and imaging studies.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for the synthesis of fluorinated drugs.
Industry: The compound can be used in the production of fluorinated polymers and materials with unique properties, such as increased chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which 1-Fluorooctaheptaene exerts its effects depends on its specific application. In chemical reactions, the fluorine atom can influence the reactivity and selectivity of the compound by altering the electronic properties of the molecule. In biological systems, the fluorine atom can affect the binding affinity and specificity of the compound for its molecular targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
1-Fluorooctaheptaene can be compared with other fluorinated compounds, such as 1-Fluoronaphthalene and 1-Fluoroheptane. These compounds share the presence of a fluorine atom but differ in their carbon chain length and structure. The unique properties of this compound, such as its extended conjugated system, make it distinct and valuable for specific applications.
Similar compounds include:
1-Fluoronaphthalene: A fluorinated aromatic compound used in organic synthesis and as an intermediate in the production of pharmaceuticals.
1-Fluoroheptane: A fluorinated alkane with applications in materials science and as a solvent in chemical reactions.
Propriétés
Numéro CAS |
918530-49-1 |
|---|---|
Formule moléculaire |
C8H3F |
Poids moléculaire |
118.11 g/mol |
InChI |
InChI=1S/C8H3F/c1-2-3-4-5-6-7-8-9/h8H,1H2 |
Clé InChI |
KCQBMWJRLFOQBT-UHFFFAOYSA-N |
SMILES canonique |
C=C=C=C=C=C=C=CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


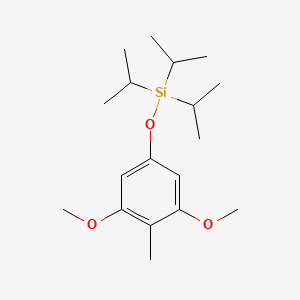
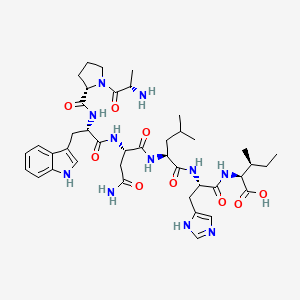
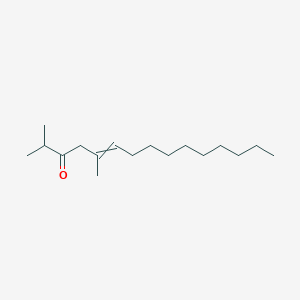
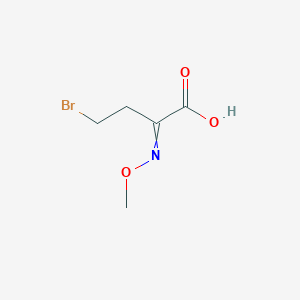
![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)
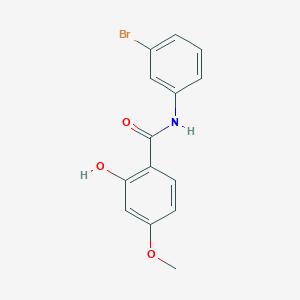
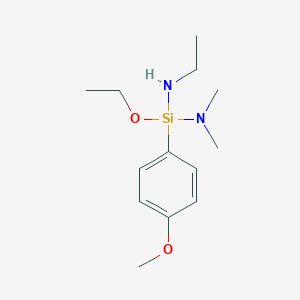
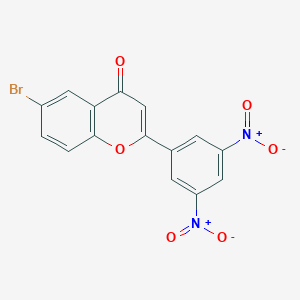
![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)
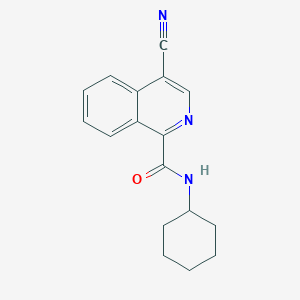
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)
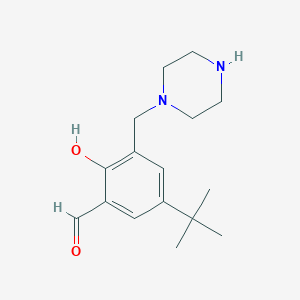
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
